Product packaging for S-Isopropyl-isothiourea(Cat. No.:CAS No. 6913-17-3)

S-Isopropyl-isothiourea

Cat. No.: B3063514
CAS No.: 6913-17-3
M. Wt: 118.20 g/mol
InChI Key: XSSNABKEYXKKMK-UHFFFAOYSA-N
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Description

Contextualization within S-Alkylisothiourea Chemistry

S-Isopropyl-isothiourea belongs to the class of organic compounds known as S-alkylisothioureas. drugbank.com These compounds are characterized by an isothiourea core structure where an alkyl group is attached to the sulfur atom. The general structure of isothioureas is R1SC(=NR2)N(R3)R4. drugbank.com

The synthesis of S-alkylisothioureas is typically achieved through the S-alkylation of thiourea (B124793). jst.go.jp This can be accomplished by reacting thiourea with alkyl halides or through acid-catalyzed reactions with alcohols. jst.go.jpgoogle.com For instance, reacting thiourea with 2-bromopropane (B125204) can yield S-isopropylisothiourea. google.com Another method involves the reaction of thiourea and an alcohol in the presence of an acid like p-toluenesulfonic acid, which proceeds via the formation of a carbonium ion that then attaches to the sulfur atom. jst.go.jp These synthetic routes make a variety of S-alkylisothioureas accessible for research and as precursors for other molecules. rsc.orgthieme-connect.comrsc.org

S-alkylisothioureas serve as versatile intermediates in organic synthesis. For example, they are used in the creation of sulfonyl chlorides and in the synthesis of heterocyclic compounds like pyrimidines, which are found in many bioactive molecules. rsc.orgthieme-connect.comrsc.org

Historical Development and Significance of this compound Research

The significance of this compound in research is intrinsically linked to the discovery and study of nitric oxide (NO) as a crucial signaling molecule in various physiological and pathological processes. nih.govbenthamdirect.comrsc.org Nitric oxide is synthesized by a family of enzymes called nitric oxide synthases (NOS), which have three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). nih.govbenthamdirect.com While NO produced by eNOS is vital for maintaining physiological functions like vascular tone, overproduction of NO by nNOS and iNOS has been implicated in a range of conditions, including neurodegenerative diseases, septic shock, and inflammation. nih.govbenthamdirect.comrsc.orgscispace.com

This understanding spurred the development of NOS inhibitors as potential therapeutic agents and research tools. Early research in the late 1980s and early 1990s focused on arginine-based inhibitors. benthamdirect.comnih.gov The development of non-amino acid-based inhibitors, such as the S-alkylisothioureas, represented a significant step forward in the quest for potent and selective NOS inhibitors. nih.govbenthamdirect.com

This compound emerged as a potent inhibitor of NOS. nih.govphysiology.org Research has shown that it inhibits all three human NOS isoforms with high potency. caymanchem.com Studies have demonstrated that this compound and other S-substituted isothioureas act as competitive inhibitors at the L-arginine binding site of the NOS enzyme. nih.govnih.gov

The inhibitory activity of S-alkylisothioureas is influenced by the nature of the alkyl substituent. Research has shown that for S-substituted isothioureas, the inhibitory activity on iNOS tends to decrease as the alkyl side chain length exceeds two carbon atoms. nih.govnih.gov

Below is a table summarizing the inhibitory constants (Ki) of this compound for the different human NOS isoforms.

NOS IsoformKi (nM)
iNOS9.8
eNOS22
nNOS37
Data sourced from a 1994 study on the inhibition of human nitric oxide synthases. caymanchem.com

The following table presents the chemical properties of this compound.

PropertyValue
Molecular FormulaC4H10N2S
Molecular Weight118.2 g/mol
IUPAC Name(propan-2-ylsulfanyl)methanimidamide
SMILESCC(C)SC(N)=N
InChI KeyXSSNABKEYXKKMK-UHFFFAOYSA-N
Data sourced from PubChem. nih.gov

The development and characterization of this compound have contributed significantly to the understanding of NOS inhibition and the broader field of S-alkylisothiourea chemistry. It continues to be a valuable tool in preclinical research, particularly in studies investigating the pathophysiological roles of nitric oxide. nih.govphysiology.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N2S B3063514 S-Isopropyl-isothiourea CAS No. 6913-17-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6913-17-3

Molecular Formula

C4H10N2S

Molecular Weight

118.20 g/mol

IUPAC Name

propan-2-yl carbamimidothioate

InChI

InChI=1S/C4H10N2S/c1-3(2)7-4(5)6/h3H,1-2H3,(H3,5,6)

InChI Key

XSSNABKEYXKKMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(=N)N

Origin of Product

United States

Synthetic Strategies and Methodologies for S Isopropyl Isothiourea and Its Derivatives

Direct Synthesis Approaches to S-Isopropyl-isothiourea

The direct formation of this compound is primarily achieved through two main strategies: one-pot protocols that streamline the synthesis and the classical alkylation of a thiourea (B124793) precursor.

One-Pot Synthetic Protocols for Isothiourea Formation

Furthermore, multicomponent reactions (MCRs) represent an advanced one-pot strategy for generating molecular complexity. rsc.orgresearchgate.net Metal-free, four-component reactions have been developed to synthesize novel piperazine (B1678402) derivatives tethered to an isothiourea group. rsc.orgresearchgate.netrsc.orgresearchgate.net These reactions can proceed by combining components such as 1,4-diazabicyclo[2.2.2]octane (DABCO), alkyl bromides, phenylisothiocyanate (PITC), and various amines in a single vessel to yield the target isothiourea structures in good to high yields. rsc.orgrsc.org Other three-component approaches, which can be electrochemically driven or catalyzed, combine thiols, isocyanides, and amines to construct isothiourea derivatives, offering a green and efficient alternative to traditional methods. keaipublishing.comacs.org

Alkylation Reactions Utilizing Thiourea Precursors

The most fundamental and widely practiced method for synthesizing S-alkyl isothiouronium salts is the direct alkylation of thiourea. rsc.org This approach involves an SN2 reaction where the sulfur atom of thiourea acts as a nucleophile, attacking an alkyl halide. libretexts.org

To prepare this compound, thiourea is reacted with an isopropyl halide, such as isopropyl iodide or isopropyl bromide. The reaction is typically carried out by refluxing the reactants in a suitable solvent, commonly an alcohol like methanol (B129727) or ethanol. rsc.orgrsc.orggoogle.com This process yields the corresponding S-isopropylisothiouronium halide salt. rsc.orgrsc.org This salt is a stable, often crystalline solid that can be easily handled and used as the starting material for further derivatization. researchgate.net The general scheme for this reaction is a cornerstone of isothiourea chemistry due to its reliability and the ready availability of the starting materials. rsc.orggoogle.com

Derivatization and Analog Synthesis of this compound Scaffolds

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives. These modifications, which include N-substitution, acylation, and incorporation into heterocyclic rings, are crucial for tuning the molecule's properties for various applications.

N-Substituted Isothiourea Derivatives

Introducing substituents onto the nitrogen atoms of the isothiourea core is a common strategy for creating diverse chemical libraries. N-substituted this compound analogs can be synthesized through various methods. One approach involves using a pre-formed S-methyl-dithiomethylcarboimidate and reacting it with different amines, such as isopropylamine, to generate the corresponding N-isopropyl-S-methylisothiourea. semanticscholar.org

Alternatively, multicomponent reactions provide a direct route to N-substituted isothioureas. For example, a four-component reaction for synthesizing isothiourea-tethered piperazine derivatives inherently introduces substituents on one of the isothiourea nitrogen atoms, with the specific substituent being determined by the choice of the secondary amine used in the reaction mixture. rsc.orgresearchgate.net This method allows for significant variation in the N-substituent, accommodating a range of amines to produce a library of derivatives. rsc.orgresearchgate.net

Synthesis of 1-Isobutanoyl-2-isopropylisothiourea Analogs

The acylation of this compound at the N1 position is a key derivatization that leads to compounds such as 1-isobutanoyl-2-isopropylisothiourea. This compound is often prepared and handled as a salt, for example, 1-isobutanoyl-2-isopropylisothiourea hydrobromide (referred to as T1023) or the corresponding phosphate (B84403) (T1082) and dichloroacetate (B87207) (T1084) salts. mdpi.comnih.govpubcompare.ai

The synthesis of the free base, 1-isobutanoyl-2-isopropylisothiourea, is achieved by treating its salt form with a base. mdpi.comnih.gov For instance, the hydrobromide salt can be dissolved in water, and a concentrated aqueous ammonia (B1221849) solution is added dropwise to adjust the pH to 8. This neutralizes the hydrobromic acid, liberating the free base, which can then be extracted using an organic solvent like diethyl ether. mdpi.comnih.gov

A summary of the reactants for this transformation is provided below.

Starting MaterialReagentSolventProduct
1-Isobutanoyl-2-isopropylisothiourea hydrobromideAqueous AmmoniaWater / Diethyl Ether1-Isobutanoyl-2-isopropylisothiourea

This acylated derivative serves as a significant structural motif in medicinal chemistry research. mdpi.comnih.gov

Formation of Isothiourea-Containing Heterocyclic Systems (e.g., 4-Pyrimidone-2-thioether, Piperazine Derivatives)

This compound is a valuable building block for constructing more complex heterocyclic structures, notably pyrimidones and piperazine-containing molecules.

4-Pyrimidone-2-thioether Synthesis:

A highly efficient, one-pot synthesis has been developed for 4-pyrimidone-2-thioethers through the condensation of S-alkylisothiouronium salts with β-ketoesters. rsc.orgnih.govresearchgate.net In a specific application, S-isopropylisothiouronium iodide was reacted with a β-ketoester in a two-stage, one-pot process. rsc.orgrsc.org The first stage involves a base-mediated condensation, followed by an acid-mediated dehydration and aromatization to yield the final 4-pyrimidone-2-thioether. rsc.orgresearchgate.net This method demonstrates broad functional group tolerance and provides good to excellent yields, even on a large scale. rsc.orgnih.gov

The table below summarizes the results for the reaction scope of various S-alkylisothioureas in this condensation, highlighting the effectiveness of the S-isopropyl group.

Data adapted from RSC Advances, 2024, 14, 5435-5439. rsc.orgresearchgate.net

Piperazine Derivatives:

An efficient, metal-free, one-pot, four-component reaction has been developed for the synthesis of novel piperazine derivatives that are connected to an isothiourea moiety through an ethylene (B1197577) tether. rsc.orgrsc.org The process involves the in-situ generation of 1,4-diazabicyclo[2.2.2]octane (DABCO) salts from the reaction of DABCO with various alkyl bromides. researchgate.netrsc.org These salts then react with an isothiocyanate (e.g., phenylisothiocyanate) and a secondary amine (e.g., a substituted piperazine) to afford the final complex products in good yields. rsc.orgrsc.orgresearchgate.net This strategy showcases the utility of isothiourea-forming reactions in the assembly of complex, biologically relevant scaffolds.

Mechanistic Insights into Synthetic Transformations Involving Isothioureas

Isothioureas, including this compound, are recognized as highly versatile organocatalysts due to their strong nucleophilicity and Lewis basicity. nsf.govrsc.org Their utility in a range of synthetic transformations stems from their ability to activate substrates and facilitate complex bond-forming events. Mechanistic investigations, often employing techniques like reaction progress kinetic analysis (RPKA), have been crucial in elucidating the pathways through which these catalysts operate. nsf.govrsc.orgsc.edu

Proposed Reaction Mechanisms for Isothiourea Derivatization

The derivatization of compounds using isothiourea catalysts typically proceeds through the formation of highly reactive intermediates. The specific nature of this intermediate depends on the substrate and reaction partner, but two primary species have been identified: the α,β-unsaturated acyl isothiouronium ion and the isothiouronium enolate. researchgate.net

In many reactions, particularly acyl transfer processes, the isothiourea acts as a potent nucleophile, attacking an electrophilic carbonyl compound (such as an anhydride (B1165640) or an acyl halide) to generate an acyl isothiouronium intermediate. This species is a powerful acylating agent. A notable example is found in the asymmetric silylation of alcohols catalyzed by chiral isothioureas. nsf.govrsc.org Kinetic studies of these silylations revealed an unexpected higher-order dependence on the concentration of the silyl (B83357) chloride. nsf.govrsc.org This finding led to a proposed mechanism where a second equivalent of the silylating agent assists in forming the reactive intermediate, which then participates in the rate-determining step. nsf.gov

In other transformations, isothioureas can generate C(1)-ammonium enolates from carboxylic acid precursors, such as arylacetic anhydrides. acs.org These enolates are key intermediates in cycloaddition reactions. For example, in the isothiourea-catalyzed [2+2] cycloaddition of C(1)-ammonium enolates with N-alkyl isatins, mechanistic studies using natural abundance ¹³C kinetic isotope effect experiments pointed toward a concerted and asynchronous cycloaddition pathway. acs.org

A different mechanistic pathway is observed in the condensation of S-alkylisothioureas with β-ketoesters to form 4-pyrimidone-2-thioethers. A plausible mechanism involves the initial base-mediated condensation of the isothiourea with the β-ketoester to yield an intermediate that subsequently cyclizes. rsc.orgrsc.org The final step is an acid-mediated dehydration and aromatization to furnish the pyrimidone product. rsc.org This sequential base/acid approach highlights the adaptability of isothiourea chemistry to different reaction conditions to achieve specific transformations. rsc.orgrsc.org

Table 1: Proposed Intermediates in Isothiourea-Catalyzed Reactions
Reaction TypeCatalyst TypeProposed Key IntermediateSupporting EvidenceReference
Asymmetric Silylation of AlcoholsChiral Isothiourea (e.g., Tetramisole)Acyl isothiouronium speciesReaction Progress Kinetic Analysis (RPKA), higher order in silyl chloride nsf.gov, rsc.org
[2+2] CycloadditionChiral Isothiourea (e.g., HyperBTM)C(1)-Ammonium Enolate¹³C Kinetic Isotope Effect Experiments, Computational Analysis acs.org
Condensation with β-ketoesterS-alkylisothioureaCyclic aldol (B89426) intermediateIntermediate characterization by NMR rsc.org
Conversion of CO₂ to Cyclic CarbonatesBifunctional IsothioureaHydrogen-bonded intermediatesTheoretical Calculations researchgate.net

Stereochemical Considerations in S-Alkylisothiourea Synthesis

The synthesis of chiral molecules using S-alkylisothiourea-based catalysts is a prominent area of research, with a strong focus on controlling stereochemical outcomes. Asymmetric synthesis aims to convert an achiral starting material into a specific chiral stereoisomer, and chiral isothioureas have proven to be highly effective in achieving this goal. iipseries.org The stereoselectivity of these reactions is governed by the chiral environment created by the catalyst during the formation of the key transition state.

A central strategy in asymmetric synthesis is the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. iipseries.orgdu.ac.in In the context of isothiourea catalysis, the catalyst itself often acts as the chiral directing group. For instance, in the enantioselective [2+2] cycloaddition between C(1)-ammonium enolates and isatins, the isothiourea catalyst HyperBTM was used to generate spirocyclic β-lactones with exceptional enantiomeric excess (er >99:1). acs.org

However, the stereochemical outcome is not always straightforward. In the aforementioned cycloaddition, mechanistic studies revealed that while the initial catalytic process is highly stereoselective, a subsequent base-promoted epimerization of the β-lactone product can occur. acs.org This epimerization leads to a reduction in the diastereoselectivity of the final isolated product, resulting in a mixture of diastereoisomers, although each is still obtained in high enantiomeric purity. acs.org Monitoring the reaction over time showed that the diastereomeric ratio (dr) of the β-lactone intermediate decreased as the reaction progressed, confirming this in-situ epimerization process. acs.org

The prediction of stereochemical outcomes often relies on transition state models, such as the Zimmerman-Traxler model for aldol reactions, which proposes a chair-like, six-membered ring transition state. harvard.edu In these models, minimizing steric interactions (like 1,3-diaxial interactions) between substituents determines whether the syn or anti diastereomer is favored. harvard.edu Similar principles apply to isothiourea catalysis, where the specific geometry of the catalyst-substrate complex in the transition state dictates the facial selectivity of the reaction and, consequently, the stereochemistry of the product. du.ac.in The development of asymmetric methods for creating tertiary thiols and thioethers, which are structurally complex, often relies on such stereospecific substitution or alkylation reactions where controlling the approach of the nucleophile or electrophile is paramount. beilstein-journals.org

Table 2: Stereochemical Outcomes in Chiral Isothiourea Catalysis
ReactionChiral CatalystSubstratesProductDiastereomeric Ratio (dr)Enantiomeric Ratio (er)Reference
[2+2] CycloadditionHyperBTMIsatin and 2-arylacetic anhydrideSpirocyclic β-lactoneInitially high, reduces to ~76:24 over time>99:1 acs.org
Kinetic ResolutionTetramisole (B1196661)Racemic secondary alcohol and triphenylsilyl chlorideSilylated alcoholN/A (Kinetic Resolution)High selectivity factor (s) reported nsf.gov, rsc.org
Michael Addition-LactamisationChiral Isothioureaα,β-unsaturated pentafluorophenyl ester and thioureaIminothiazinanoneN/Aup to 99:1 researchgate.net

Biochemical and Pharmacological Investigations of S Isopropyl Isothiourea As an Enzyme Inhibitor

Nitric Oxide Synthase (NOS) Inhibition by S-Isopropyl-isothiourea

This compound (IPTU) is a recognized member of the isothiourea class of compounds, which are potent inhibitors of nitric oxide synthase (NOS) enzymes. nih.govnih.gov These enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in numerous physiological and pathological processes. The inhibitory action of S-substituted isothioureas, including IPTU, has been a subject of extensive research.

Isoform Selectivity Profiling (iNOS, eNOS, nNOS)

Nitric oxide synthase exists in three main isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While all three produce NO, their regulation and distribution differ, making isoform-selective inhibition a key goal in drug development.

This compound has been identified as a potent inhibitor of all three human NOS isoforms. caymanchem.com However, studies indicate that it exhibits limited selectivity between them. Research demonstrates that this compound and a related compound, S-ethylisothiourea, are powerful inhibitors of both eNOS and iNOS but show little preference for either isoform. nih.govnih.govnih.gov Further in vitro studies on mouse spinal cord/cerebellar neuronal NOS (nNOS) and bovine aortic endothelial cell eNOS confirmed little to no isoform selectivity. nih.gov

The inhibitory potency of this compound hydrobromide against purified human NOS isoforms has been quantified, revealing its high affinity for all three. caymanchem.com

Inhibitory Potency (Ki) of this compound Against Human NOS Isoforms

NOS Isoform Ki Value (nM)
iNOS (inducible) 9.8
eNOS (endothelial) 22
nNOS (neuronal) 37

Data sourced from Garvey et al. (1994) as cited by Cayman Chemical. caymanchem.com

While most simple isothioureas demonstrate only a 2- to 6-fold selectivity for human iNOS over eNOS, the search for more selective inhibitors continues within this chemical class. researchgate.net For instance, S-methylisothiourea (SMT) and S-(2-aminoethyl)isothiourea (aminoethyl-TU) have been reported as being relatively selective inhibitors of iNOS. nih.gov

Mechanisms of Competitive Inhibition at the L-Arginine Binding Site

The primary mechanism by which this compound inhibits NOS is through competitive inhibition at the enzyme's active site. Specifically, it competes with the natural substrate, L-arginine. nih.govnih.gov Studies have shown that the inhibitory effect of S-substituted isothioureas on iNOS activity can be dose-dependently counteracted by the addition of excess L-arginine. nih.govnih.govresearchgate.net This finding strongly suggests that these compounds directly vie for the L-arginine binding site on the enzyme. nih.govnih.gov This competitive mechanism has been observed for all three NOS isoforms. bohrium.com

Structure-Activity Relationship (SAR) Studies for S-Alkylisothiourea NOS Inhibitors

Structure-activity relationship (SAR) studies have provided valuable insights into the molecular features required for potent NOS inhibition by S-alkylisothioureas. A key finding is the critical role of the S-alkyl group's size.

Alkyl Chain Length: A comparison of the inhibitory potencies of various S-alkylisothioureas (including ethyl-, iso-propyl-, n-propyl-, t-butyl-, and n-butyl-isothioureas) against iNOS activity revealed that the inhibitory power sharply decreases when the alkyl side chain's length exceeds two carbon atoms. nih.govnih.gov

Optimal Substitutions: The optimal binding observed for S-ethylisothiourea and S-isopropylisothiourea suggests that these specific alkyl substitutions effectively fit into a small hydrophobic pocket within the NOS active site. researchgate.net

Other Substitutions: Introducing bulky or hydrophilic substituents at various positions on related inhibitor scaffolds, such as the 2-aminothiazole (B372263) ring, has been shown to significantly reduce or eliminate inhibitory activity against NOS. nih.gov

These SAR studies underscore that a potent NOS inhibitor's scaffold should possess the ability to form both hydrogen bonds and nonpolar contacts with amino acid residues in the enzyme's active site. nih.gov

Molecular Interactions with NOS Active Site Topography (e.g., Hydrophobic Pockets, Hydrogen Bonding)

The inhibition of NOS by this compound is governed by specific molecular interactions within the enzyme's active site. Crystallographic studies of the bovine eNOS heme domain complexed with potent isothiourea inhibitors, including this compound, have been crucial in mapping these interactions. nih.gov

A significant feature identified in these structures is a small hydrophobic pocket within the active site. researchgate.netnih.gov The isopropyl group of this compound fits into this pocket, highlighting the importance of nonpolar van der Waals contacts for high-affinity binding. researchgate.netnih.gov In addition to these hydrophobic interactions, the well-established hydrogen bonding between the inhibitor and the enzyme is also critical for its function. nih.gov Therefore, the effectiveness of this compound as a NOS inhibitor relies on a combination of hydrophobic interactions within this specific pocket and hydrogen bonding with key residues in the active site. nih.govresearchgate.net

Radioprotective Mechanisms Involving Isothiourea Derivatives (e.g., 1-Isobutanoyl-2-isopropylisothiourea Salts)

Building on the NOS-inhibiting properties of the isothiourea scaffold, derivatives have been developed and investigated for their potential as radioprotective agents. A notable example is 1-isobutanoyl-2-isopropylisothiourea, which has been studied in the form of its hydrobromide (T1023) and phosphate (B84403) (T1082) salts. mdpi.comrad-bio.ru These N,S-substituted isothioureas are effective competitive NOS inhibitors that can induce a pronounced vasoconstrictor effect. mdpi.com

The effectiveness of isothiourea derivatives as radioprotectors shows a clear correlation with their NO-inhibitory activity. nih.gov This has led to the hypothesis that the search for new radioprotective agents within this chemical class is essentially a search for effective NOS inhibitors. nih.gov

Investigation of NO-Inhibitory Pathways in Radiation Biology Models

The primary mechanism behind the radioprotective effect of isothiourea-based NOS inhibitors is the induction of hypoxia. mdpi.comresearchgate.netnih.gov By inhibiting NOS, particularly the endothelial isoform (eNOS), these compounds suppress the endogenous synthesis of NO. nih.govresearchgate.net NO is a key mediator of vascular relaxation through the NOS/sGC/cGMP pathway. researchgate.net Blocking this pathway leads to an increase in vascular tone and a significant, though transient, reduction in systemic blood flow, creating a state of circulatory hypoxia. mdpi.comresearchgate.net

This induced hypoxia in normal tissues reduces their sensitivity to the damaging effects of ionizing radiation. mdpi.com Studies have shown that the NOS inhibitor T1023 can selectively protect non-malignant tissues against gamma-radiation without diminishing the antitumor effects of the radiation. mdpi.com The radioprotective efficacy is particularly linked to the suppression of eNOS. researchgate.net

Further research into salts of 1-isobutanoyl-2-isopropylisothiourea has shown that modifying the salt-forming acid can significantly alter the compound's radioprotective profile. The phosphate salt (T1082) was found to be more effective at lower doses than the hydrobromide salt (T1023), expanding the range of effective and safer doses. mdpi.comrad-bio.ru

Comparison of 1-Isobutanoyl-2-isopropylisothiourea Salts as Radioprotectors

Compound Salt Form Key Finding Reference
T1023 Hydrobromide Effective radioprotector, but effective doses are close to toxic threshold. mdpi.comsciencejournals.ru

These findings underscore the potential of developing isothiourea-based NOS inhibitors as effective and selective radioprotective agents for use in clinical settings like radiotherapy. icrp.org

Modulation of Physiological Responses (e.g., Vasoconstrictive Effects) in Animal Models

S-Isopropylisothiourea (IPTU), a potent inhibitor of nitric oxide synthase (NOS), has been shown to elicit significant physiological responses in various animal models, most notably pronounced vasoconstrictive effects. These effects are primarily attributed to the inhibition of NOS, which leads to a reduction in the vasodilatory signaling molecule, nitric oxide (NO).

In models of severe hemorrhagic shock, the administration of IPTU has demonstrated a marked ability to counteract the profound hypotension associated with this condition. Studies in both rodent and porcine models of hemorrhagic shock have shown that IPTU consistently increases mean arterial pressure (MAP) and systemic vascular resistance. nih.gov For instance, in anesthetized rats subjected to hemorrhagic shock to a MAP of 35 mmHg, IPTU administration increased MAP and improved survival. nih.gov Similarly, in a porcine model of hemorrhagic shock where MAP was reduced to 45 mmHg, IPTU infusion led to an increase in both MAP and systemic vascular resistance. nih.gov It is noteworthy that these effects on blood pressure were achieved without significantly altering cardiac index or renal blood flow, suggesting a primary effect on peripheral vascular tone. nih.gov

The vasoconstrictive properties of IPTU are not limited to shock models. Research has demonstrated that IPTU is a more potent pressor agent than other NOS inhibitors like N(G)-methyl-L-arginine (L-NMA) in anesthetized rats. researchgate.net This pressor response is a direct consequence of the inhibition of constitutive endothelial NOS (eNOS), which is responsible for maintaining basal vasodilator tone. researchgate.net The vasoconstrictive effect of isothiourea derivatives like IPTU is also a key component of their potential radioprotective properties, where transient, induced hypoxia resulting from reduced blood flow can protect tissues from radiation damage. nih.gov

Table 1: Effects of S-Isopropylisothiourea on Hemodynamic Parameters in Animal Models of Hemorrhagic Shock

Animal ModelConditionKey FindingsReference
RatHemorrhagic Shock (MAP 35 mmHg)Increased Mean Arterial Pressure (MAP), Improved Survival nih.gov
PigHemorrhagic Shock (MAP 45 mmHg)Increased Mean Arterial Pressure (MAP), Increased Systemic Vascular Resistance nih.gov
RatAnesthetizedMore potent pressor agent than N(G)-methyl-L-arginine (L-NMA) researchgate.net

Broader Enzymatic Inhibition Profiles of Isothiourea Class Compounds

While the inhibitory effects of S-Isopropylisothiourea on nitric oxide synthases are well-documented, the broader class of isothiourea compounds has been investigated for its inhibitory potential against a variety of other enzyme targets and pathways. This research has unveiled a diverse pharmacological profile for isothiourea derivatives, extending beyond the regulation of vascular tone.

Studies on Other Enzyme Targets and Pathways

Investigations into the enzymatic inhibition profiles of isothiourea derivatives have identified several other key enzymes that are modulated by this class of compounds.

Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO): Certain S-benzylisothiourea derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govresearchgate.netresearchgate.net This pathway is implicated in immune tolerance, particularly in the context of cancer. One bisisothiourea derivative, PVZB3001, was found to inhibit not only IDO1 but also tryptophan 2,3-dioxygenase (TDO), another critical enzyme in the same pathway. nih.govresearchgate.net This dual inhibition suggests the potential for these compounds to modulate immune responses. Molecular docking studies indicate that the isothiourea moiety is a crucial pharmacophore for binding to the heme group in the catalytic domain of these enzymes. nih.govresearchgate.net

Tyrosinase: Thiourea (B124793) and its derivatives have shown inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. tandfonline.comresearchgate.net A study on isoquinoline (B145761) urea/thiourea derivatives demonstrated that all synthesized compounds inhibited tyrosinase activity, with 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea being the most potent competitive inhibitor. tandfonline.comresearchgate.net More recent research on bis-thiourea derivatives has also identified potent tyrosinase inhibitors that suppress melanin production in melanoma cell lines. nih.govtandfonline.com

Na+/Ca2+ Exchanger (NCX): A novel isothiourea derivative, 2-[2-[4-(4-nitrobenzyloxy)phenyl]ethyl]isothiourea methanesulfonate (B1217627) (No. 7943), has been identified as a selective inhibitor of the reverse mode of the Na+/Ca2+ exchanger (NCX1). nih.gov This transporter plays a crucial role in calcium homeostasis in various cell types, including cardiomyocytes. The inhibition was found to be noncompetitive with respect to both Ca2+ and Na+. nih.gov

Other Potential Targets: The inhibitory potential of isothiourea derivatives extends to other enzyme systems. For example, some S-alkyl-N-acyl-substituted isothioureas have been noted for their vasotropic activity beyond NOS inhibition. nih.gov There is also evidence suggesting that isothiourea derivatives could target enzymes involved in bacterial fatty acid biosynthesis, such as enoyl-ACP reductase (FabI), and phosphatases like Cdc25B, which are relevant in cancer research. mdpi.comacs.org

Table 2: Broader Enzymatic Inhibition Profile of Isothiourea Derivatives

Enzyme TargetClass of Isothiourea DerivativeKey FindingsReference
Indoleamine 2,3-dioxygenase 1 (IDO1)S-benzylisothiourea derivativesInhibition of enzymatic activity; isothiourea moiety important for heme binding. nih.govresearchgate.netresearchgate.net
Tryptophan 2,3-dioxygenase (TDO)Bisisothiourea derivatives (e.g., PVZB3001)Dual inhibition of IDO1 and TDO. nih.govresearchgate.net
TyrosinaseIsoquinoline thiourea derivatives, Bis-thiourea derivativesCompetitive inhibition of melanin synthesis. tandfonline.comresearchgate.netnih.govtandfonline.com
Na+/Ca2+ Exchanger (NCX1)2-[2-[4-(4-nitrobenzyloxy)phenyl]ethyl]isothiourea methanesulfonateSelective inhibition of the reverse mode of the exchanger. nih.gov
Enoyl-ACP reductase (FabI)Imidazole and pyridine (B92270) derivatives (structurally related)Suggested as a potential target for antibacterial activity. mdpi.com
Cdc25B Phosphatase2-Alkylthio-4-aminoquinazolines (derived from isothioureas)Showed antitumor activity, suggesting potential enzyme inhibition. acs.org

Applications of Isothiourea Compounds in Organic Catalysis

Isothiourea-Catalyzed Functionalization Reactions

Chiral isothioureas are effective catalysts for various enantioselective functionalization reactions, operating through the generation of synthetically useful intermediates such as C(1)-ammonium enolates from carboxylic acid derivatives. st-andrews.ac.uk These reactions provide access to enantioenriched molecules that are valuable in medicinal chemistry and materials science.

The enantioselective Michael addition of nucleophiles to α,β-unsaturated esters is a significant challenge in organic synthesis due to the lower electrophilicity of the ester carbonyl group compared to aldehydes or ketones. acs.orgnih.gov Isothiourea catalysts have proven effective in overcoming this challenge. For instance, the isothiourea catalyst HyperBTM has been successfully employed in the Michael addition of malonates to α,β-unsaturated para-nitrophenyl (B135317) esters. acs.orgnih.gov This method affords products with excellent enantioselectivity (up to >99:1 enantiomeric ratio) and in good yields. acs.org The reaction leverages the multifunctional nature of the p-nitrophenoxide group, which is released from the ester substrate, to facilitate catalyst turnover without the need for an external additive. acs.orgsemanticscholar.org This strategy has also been extended to the addition of N-heterocyclic pronucleophiles, such as 3-aryloxindoles, to α,β-unsaturated aryl esters, generating products with contiguous quaternary and tertiary stereocenters with high diastereo- and enantioselectivity. nih.gov

Table 1: Isothiourea-Catalyzed Asymmetric Michael Additions to α,β-Unsaturated Esters
NucleophileElectrophile (Ester)CatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)Reference
Dimethyl malonatep-Nitrophenyl (E)-3-(4-cyanophenyl)acrylateHyperBTM85-99:1 acs.org
Diethyl malonatep-Nitrophenyl (E)-3-(4-nitrophenyl)acrylateHyperBTM80->99:1 acs.org
3-Phenyl-1H-indole-2(3H)-onep-Nitrophenyl (E)-3-(4-chlorophenyl)acrylate(R)-BTM75>95:598:2 nih.gov
4-Methyl-1-phenyl-1,2-dihydropyrazol-3-onep-Nitrophenyl (E)-3-(pentafluorophenyl)acrylate(R)-BTM7891:999:1 nih.gov

The direct, catalytic asymmetric α-amination of carboxylic acids is a powerful method for synthesizing non-natural α-amino acid derivatives. Isothiourea catalysts, such as HBTM-2.1, can promote the direct amination of a range of carboxylic acids using N-aryl-N-aroyldiazenes as the nitrogen source. rsc.orgrsc.org This methodology is notable for its efficiency, proceeding with low catalyst loadings (as low as 0.25 mol%) while providing products with excellent enantiocontrol, typically achieving ≥99% enantiomeric excess (ee). rsc.orgrsc.org The reaction is applicable not only to arylacetic acids but has been successfully expanded to include substrates bearing α-heteroatoms and simple alkyl groups, such as 3-phenylpropionic acid. rsc.orgcore.ac.uk The resulting products, which can be either 1,3,4-oxadiazin-6(5H)-ones or N-protected α-amino acid derivatives after a ring-opening step, are valuable building blocks in organic synthesis. rsc.org

Table 2: Isothiourea-Catalyzed Asymmetric α-Amination of Carboxylic Acids
Carboxylic AcidAminating AgentCatalystCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Reference
Phenylacetic acidN-benzoyl-N-phenyldiazeneHBTM-2.1185>99 rsc.org
(4-Methoxyphenyl)acetic acidN-benzoyl-N-(4-chlorophenyl)diazeneHBTM-2.10.2590>99 rsc.org
3-Phenylpropionic acidN-benzoyl-N-phenyldiazeneHBTM-2.12.57599 rsc.org
2-Methoxyacetic acidN-benzoyl-N-phenyldiazeneHBTM-2.12.58199 rsc.org

The stereocontrolled synthesis of glycosidic bonds is a central challenge in carbohydrate chemistry. Isothioureas have been identified as effective nucleophilic catalysts for glycosylation reactions. rsc.org The commercially available isothiourea catalyst HyperBTM can efficiently form both α-1,2-cis and α-1,2-trans glycosidic linkages from glycosyl bromide or chloride donors with high yields and selectivity. rsc.orgrsc.org This catalytic system is operationally simple and does not require special directing groups on the carbohydrate backbone to achieve high stereoselectivity. rsc.org The proposed mechanism involves a double SN2 reaction pathway where the isothiourea catalyst first displaces the halide on the glycosyl donor to form a reactive glycosyl isothiouronium intermediate. Subsequent displacement by the glycosyl acceptor alcohol forms the α-glycosidic bond and regenerates the catalyst. rsc.org This method represents a significant advance in catalytic α-selective glycosylations.

Table 3: Isothiourea-Catalyzed α-Selective Glycosylations
Glycosyl DonorGlycosyl AcceptorCatalystYield (%)α:β RatioReference
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideHyperBTM8515:1 rsc.org
2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl chloride1-AdamantanolHyperBTM83>20:1 rsc.org
2,3,4-Tri-O-benzyl-α-L-rhamnopyranosyl bromide(-)-MentholHyperBTM8814:1 rsc.org

Isothiourea catalysts are also employed in the asymmetric silylation of alcohols, a key transformation for the protection of hydroxyl groups and for the kinetic resolution of racemic alcohols. nsf.govrsc.org Chiral isothioureas such as tetramisole (B1196661) and benzotetramisole catalyze the selective silylation of one enantiomer of a secondary alcohol over the other using silyl (B83357) chlorides like triphenylsilyl chloride. rsc.orgrsc.org Mechanistic studies, including reaction progress kinetic analysis, have been crucial in understanding this transformation. nsf.govsc.edu These investigations revealed that the reaction order with respect to the silyl chloride is higher than one, suggesting a complex mechanism where a second equivalent of the silyl chloride assists in the formation of the reactive silyl-isothiouronium intermediate prior to the rate-determining step. nsf.govrsc.orgrsc.org This understanding has paved the way for further reaction development and optimization. nsf.gov

Table 4: Isothiourea-Catalyzed Asymmetric Silylation of Alcohols
Alcohol SubstrateSilylating AgentCatalystBaseSelectivity (s)Reference
1-PhenylethanolTriphenylsilyl chlorideBenzotetramisoleTriethylamine12 rsc.org
1-(1-Naphthyl)ethanolTriphenylsilyl chlorideBenzotetramisoleTriethylamine24 rsc.org
1-IndanolTriisopropylsilyl chlorideBenzotetramisoleTriethylamine40 rsc.org

Mechanistic Studies of Isothiourea Catalysis

A deep understanding of the reaction mechanism is fundamental to the development of new and improved catalytic processes. Significant effort has been dedicated to elucidating the pathways through which isothiourea catalysts operate, with a particular focus on identifying the key reactive intermediates. st-andrews.ac.uk

A unifying feature in many isothiourea-catalyzed reactions involving carboxylic acid derivatives is the generation of C(1)-ammonium enolate intermediates. nih.govresearchgate.net These zwitterionic species are powerful nucleophiles used in the enantioselective α-functionalization of carboxylic acids and their derivatives. st-andrews.ac.uknih.gov The generation of a C(1)-ammonium enolate begins with the N-acylation of the isothiourea catalyst by a carboxylic acid precursor (such as an anhydride (B1165640), acyl imidazole, or aryl ester) to form an acyl ammonium (B1175870) ion pair. nih.govst-andrews.ac.uk The presence of the cationic nitrogen atom increases the acidity of the α-protons, facilitating deprotonation to yield the key C(1)-ammonium enolate. nih.govst-andrews.ac.uk This intermediate then reacts with a suitable electrophile, such as a Michael acceptor, in the stereochemistry-determining step. core.ac.uk Finally, catalyst turnover occurs, releasing the functionalized product and regenerating the isothiourea catalyst for the next cycle. nih.gov This catalytic cycle, centered on the in situ generation of ammonium enolates, has been successfully applied to a variety of transformations, including formal [4+2] cycloadditions and Michael additions. core.ac.uknih.gov

Understanding Through-Space Intermolecular Interactions in Catalysis

The high degree of stereocontrol exerted by chiral isothiourea catalysts is often attributed to subtle, non-covalent through-space interactions within the catalytic transition states. These interactions help to create a well-defined chiral environment around the reacting species, dictating the facial selectivity of the transformation.

One of the most critical of these interactions is the 1,5-chalcogen bond, specifically a 1,5-S⋯O interaction between the sulfur atom of the isothiourea catalyst and the oxygen atom of the acyl group in the activated intermediate. rsc.orgrsc.org This interaction helps to lock the conformation of the α,β-unsaturated acyl isothiouronium intermediate, controlling its geometry and presentation to the incoming nucleophile. rsc.org For example, in the Michael addition-lactonisation synthesis of pyrrolizine derivatives, the acyl isothiouronium intermediate is believed to adopt an s-cis conformation stabilized by this S⋯O interaction, which is crucial for achieving high enantioselectivity. rsc.orgrsc.org

Computational studies have further elucidated other key non-bonding interactions. In the acylative dynamic kinetic resolution of planar chiral paracyclophanols, an N−C=O⋅⋅⋅isothiouronium interaction has been identified as essential for producing highly enantioenriched ester products. researchgate.net Furthermore, potentially stabilizing C–H⋯O interactions between the enolate oxygen and an acidic proton on the acylated catalyst have been proposed to influence the pre-transition state assembly, thereby controlling diastereoselectivity. rsc.org These through-space interactions are fundamental to the catalyst's ability to discriminate between competing reaction pathways, leading to the observed high levels of stereoselectivity.

Kinetic and Computational Analysis of Catalytic Cycles

Detailed kinetic and computational studies have been instrumental in mapping the catalytic cycles of isothiourea-mediated reactions and understanding the origins of their high selectivity. rsc.org Computational analysis, often using Density Functional Theory (DFT), has become a vital tool for probing reaction mechanisms where intermediates are too transient to be observed experimentally. rsc.org

For instance, in the enantioselective synthesis of pyrrolizine derivatives, computational studies were used to investigate the proposed catalytic cycle. rsc.org This cycle begins with the formation of a mixed anhydride, which is then intercepted by the isothiourea catalyst (e.g., Benzotetramisole) to generate an acyl ammonium ion. rsc.org Subsequent deprotonation forms a (Z)-ammonium enolate, which undergoes an intramolecular Michael addition to forge the key C–C bond and establish two stereocenters. rsc.org Computational models predicted that the formation of the observed cis-diastereoisomer is both kinetically and thermodynamically favored. rsc.orgrsc.org

Mechanistic investigations combining experimental work and computation have also been applied to other reactions. In the synthesis of iminothia- and iminoselenazinanones, computational analysis revealed that the stereocontrol originates from the lactamisation step within the catalytic cycle. st-andrews.ac.uk Similarly, studies on the [2+2] cycloaddition of C(1)-ammonium enolates with N-alkyl isatins used natural abundance ¹³C kinetic isotope effect experiments alongside computational analysis to indicate a concerted, asynchronous cycloaddition mechanism. acs.org These detailed analyses are crucial for rational catalyst design and the optimization of reaction conditions.

Catalyst Design and Optimization Strategies for Enantioselective Synthesis

The design and optimization of chiral isothiourea catalysts are central to achieving high efficiency and enantioselectivity in a broad range of chemical transformations. Much of the development has focused on bicyclic structures that provide a rigid scaffold, such as Tetramisole and its derivatives, Benzotetramisole (BTM) and HyperBTM. nih.gov

The selection of the optimal catalyst is often reaction-dependent. For example, in the synthesis of cis-pyrrolizine carboxylate derivatives, BTM was identified as the optimal catalyst, providing outstanding stereocontrol with >95:5 diastereomeric ratio (dr) and >98:2 enantiomeric ratio (er). rsc.orgnih.gov In other cases, such as the kinetic resolution of tertiary heterocyclic alcohols, HyperBTM has proven highly effective, allowing for low catalyst loadings (typically 1 mol%). researchgate.net

A key optimization strategy involves modifying the catalyst structure to enhance its activity and selectivity. This can involve altering the electronic properties of the catalyst core or the steric bulk of its substituents. researchgate.net Another significant strategy for improving the sustainability and practical application of these often expensive organocatalysts is heterogenization. This involves immobilizing the catalyst onto a solid support, such as a polymer. nih.govacs.org This approach allows for the catalyst to be used in continuous flow packed-bed reactors, facilitating catalyst recycling and simplifying product purification. nih.govacs.org For instance, a polymer-supported HyperBTM derivative has been successfully used to promote the enantioselective synthesis of various heterocyclic products in a continuous flow system, achieving excellent yields and enantiopurity. nih.gov

The table below summarizes the performance of different isothiourea catalysts in a representative enantioselective Michael addition–lactonisation reaction.

Table 1. Catalyst Performance in the Enantioselective Synthesis of a Pyrrolizine Derivative

Catalyst Catalyst Loading (mol%) Yield (%) Diastereomeric Ratio (dr) Enantiomeric Ratio (er)
Tetramisole·HCl 10 91 >95:5 >99:1
Benzotetramisole (BTM) 10 91 >95:5 >99:1
HyperBTM 10 88 >95:5 96.5:3.5
Benzotetramisole (BTM) 5 82 >95:5 >99:1

Data sourced from a study on isothiourea-catalysed enantioselective pyrrolizine synthesis. nih.gov

Table 2. Optimization of Acylative Kinetic Resolution of a Planar Chiral Paracyclophanol

Catalyst Catalyst Loading (mol%) Base Yield (%) of Ester Enantiomeric Ratio (er) of Ester
(R)-BTM 5 2,6-Lutidine 48 95:5
(R)-BTM 5 Quinaldine 48 95:5
(R)-BTM 2.5 Quinaldine 47 95:5

Data sourced from a study on the kinetic resolution of racemic paracyclophanols. nih.gov

Table 3. Chemical Compounds Mentioned

Compound Name
S-Isopropyl-isothiourea
Benzotetramisole (BTM)
HyperBTM
Tetramisole
Pivaloyl chloride
Isobutyryl chloride
Propionic anhydride

Advanced Analytical Methodologies for S Isopropyl Isothiourea Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the molecular-level investigation of S-Isopropyl-isothiourea, providing fundamental insights into its structural connectivity and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The isopropyl moiety would feature a septet for the single methine proton (-CH) due to coupling with the six equivalent methyl protons, and a doublet for the six methyl protons (-CH₃) due to coupling with the single methine proton. The protons attached to the nitrogen atoms of the isothiourea core (-NH and -NH₂) would appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to chemical exchange and hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The isopropyl group would display two signals: one for the methine carbon and one for the two equivalent methyl carbons. The isothiourea core would exhibit a characteristic signal for the quaternary carbon (C=N), typically found in a specific downfield region of the spectrum.

The combination of these 1D NMR techniques, often supplemented by 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the definitive mapping of the molecule's proton and carbon framework, confirming the S-isopropyl substitution pattern and the integrity of the isothiourea group.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Note: These are predicted values and may vary from experimental results.

Atom TypeNucleusMultiplicityPredicted Chemical Shift (ppm)
Isopropyl -CH₃¹HDoublet~1.3
Isopropyl -CH¹HSeptet~3.5
Isothiourea -NH/-NH₂¹HBroad SingletVariable (e.g., ~7.0-8.5)
Isopropyl -CH₃¹³C-~23
Isopropyl -CH¹³C-~35
Isothiourea C=N¹³C-~170

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. This information is vital for identifying the compound in complex mixtures and for elucidating the mechanisms of reactions in which it participates.

In a typical mass spectrum, this compound (C₄H₁₀N₂S, monoisotopic mass: 118.056) will produce a molecular ion peak (M⁺˙) corresponding to its mass. High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the confirmation of its elemental formula. The molecule can also be observed as protonated ([M+H]⁺) or other adduct ions (e.g., [M+Na]⁺) depending on the ionization technique used, such as Electrospray Ionization (ESI). uni.lu

The fragmentation of the molecular ion provides structural clues. A primary and highly probable fragmentation pathway for this compound involves the cleavage of the sulfur-carbon bond of the isopropyl group. This can lead to two key fragmentation patterns:

Loss of the isopropyl radical (•CH(CH₃)₂): This results in a fragment ion corresponding to the protonated isothiourea core [SC(=N)NH₂]⁺.

Alpha-cleavage: Cleavage of the C-C bond within the isopropyl group can lead to the loss of a methyl radical (•CH₃).

By analyzing the masses of these fragment ions (daughter ions) in tandem MS (MS/MS) experiments, the structure of the original molecule can be pieced together, and reaction intermediates or products can be identified.

Interactive Table 2: Predicted m/z Values for this compound Adducts. uni.lu

Adduct TypeFormulaPredicted m/z
Protonated[M+H]⁺119.06375
Sodiated[M+Na]⁺141.04569
Ammoniated[M+NH₄]⁺136.09029
Deprotonated[M-H]⁻117.04919

Crystallographic Analysis for Structural Elucidation

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in a crystalline solid.

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. rsc.org This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of all atoms can be determined with very high precision.

For this compound, a crystallographic study would provide definitive data on:

Bond Lengths and Angles: Precise measurement of all bond lengths (e.g., C=N, C–S, C–N) and angles, confirming the geometry of the isothiourea core and the isopropyl group.

Conformation: The preferred spatial orientation (conformation) of the isopropyl group relative to the planar isothiourea moiety.

Intermolecular Interactions: The study of the crystal packing reveals how individual molecules interact with each other. In isothiourea derivatives, strong intermolecular hydrogen bonds involving the N-H protons and the sulfur atom or imine nitrogen are common, often leading to the formation of complex supramolecular architectures like dimers or chains.

While a specific crystal structure for this compound is not publicly available, analysis of related compounds like 1,3-diisobutyl thiourea (B124793) provides insight into the expected structural features. scispace.com

Interactive Table 3: Illustrative Crystallographic Data for a Related Dialkyl Thiourea Derivative (1,3-Diisobutyl Thiourea). scispace.com Note: This data is for an analogous compound and serves as an example of the parameters obtained from X-ray diffraction.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
C=S Bond Length~1.69 Å
C–N Bond Length~1.34 Å
Intermolecular InteractionN–H···S Hydrogen Bonding

Computational Chemistry Approaches

Computational chemistry serves as a powerful complement to experimental techniques, providing deep insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations can predict and rationalize its chemical behavior. By solving the Kohn-Sham equations for the molecule, researchers can obtain a wealth of information.

Key applications of DFT in the study of this compound include:

Geometry Optimization: DFT can calculate the lowest-energy three-dimensional structure of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. scispace.com

Electronic Properties: Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to identify the regions of the molecule most likely to act as electron donors and acceptors, respectively. This is crucial for predicting reactivity.

Charge Distribution: Calculating the distribution of electron density (e.g., through Mulliken charge analysis) reveals the polarity of different bonds and identifies the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule.

Spectroscopic Prediction: DFT methods can be used to calculate theoretical NMR chemical shifts and vibrational frequencies (IR/Raman), which can aid in the interpretation of experimental spectra.

Reaction Mechanisms: DFT can be used to map the potential energy surface of a chemical reaction, allowing for the calculation of activation energies and the characterization of transition states, thereby providing a detailed mechanistic understanding.

Interactive Table 4: Illustrative DFT-Calculated Parameters for a Related Dialkyl Thiourea Derivative (1,3-Diisobutyl Thiourea). scispace.com Note: This data is for an analogous compound, calculated using the B3LYP/6-311G model, and serves as an example.

ParameterCalculated Value
C=S Bond Length1.685 Å
C–N Bond Length (avg.)1.378 Å
Mulliken Charge on S-0.45 e
Mulliken Charge on N (avg.)-0.73 e

Molecular Modeling and Simulation for Conformational Studies

Molecular modeling and simulation are powerful computational tools used to investigate the three-dimensional structure and dynamic behavior of molecules at an atomic level. For this compound, these methods can elucidate the preferred spatial arrangements of its atoms, known as conformations, which can influence its properties and interactions.

The process typically involves:

Structure Building : An initial 3D model of this compound is constructed.

Conformational Search : A systematic search for stable conformers is performed by rotating the key torsional angles. For each rotation, the potential energy of the resulting structure is calculated.

Energy Minimization : The identified low-energy structures are then optimized to find the most stable, minimum-energy conformations. mdpi.com

Population Analysis : The relative energies of the stable conformers are used to calculate their expected population distribution at a given temperature, often using Boltzmann statistics. mdpi.com

Studies on similar flexible molecules demonstrate that even subtle changes in dihedral angles can lead to significant differences in energy and stability. mdpi.comresearchgate.net For this compound, the primary rotations would be around the C-S and C-C bonds of the isopropyl group. The resulting conformers would be analyzed for parameters like bond lengths, bond angles, and potential energy to identify the most stable forms.

Interactive Table: Hypothetical Conformational Analysis Data for this compound

This table illustrates the type of data generated from a conformational analysis study. The dihedral angles define the rotation around the key bonds, and the relative energy indicates the stability of each conformation.

ConformerDihedral Angle 1 (C-C-S-C)Dihedral Angle 2 (N-C-S-C)Relative Energy (kcal/mol)Predicted Population (%)
A60°180°0.0075.2
B180°180°1.5010.1
C-60°180°0.2514.7

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential analytical technique for separating, identifying, and quantifying the components of a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods for assessing purity and separating it from reaction precursors, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. A common approach for a compound like this compound would be reverse-phase HPLC (RP-HPLC).

Principle : In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com this compound, being a moderately polar compound, would interact with the stationary phase, and its retention time would depend on the specific mobile phase composition.

Detection : A UV detector is commonly used for purity analysis, as the isothiourea moiety contains a chromophore that absorbs UV light. reddit.com Purity is determined by integrating the peak area of the main compound and any impurities. Coupling HPLC with mass spectrometry (LC-MS) can provide structural information about any detected impurities. nih.gov

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. While this compound itself may have limited volatility due to its polar nature, GC analysis can be performed following a derivatization step.

Principle : Derivatization, for instance by silylation, converts the polar N-H groups into less polar and more volatile trimethylsilyl (B98337) (TMS) derivatives. nih.gov The sample is then vaporized and carried by an inert gas (e.g., helium) through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the gas and stationary phases.

Detection : A Flame Ionization Detector (FID) provides general quantitation, while a Mass Spectrometer (MS) detector offers definitive identification of the compound and its impurities based on their mass spectra and fragmentation patterns. nih.gov

Interactive Table: Illustrative Chromatographic Conditions for this compound Analysis

This table outlines typical starting parameters for developing a chromatographic method for the purity assessment of this compound.

TechniqueColumnMobile Phase / Carrier GasDetectorTypical Application
RP-HPLCC18, 4.6 x 150 mm, 5 µmAcetonitrile:Water (gradient)UV-Vis (220 nm)Purity assessment, quantification
LC-MSC18, 2.1 x 100 mm, 3.5 µmAcetonitrile:Water with 0.1% Formic AcidMass Spectrometer (ESI+)Impurity identification and profiling
GC-MSDB-5ms, 30 m x 0.25 mmHeliumMass Spectrometer (EI)Analysis of volatile impurities or derivatized compound

Emerging Research Areas and Future Directions for S Isopropyl Isothiourea

Development of Novel S-Isopropyl-isothiourea Scaffolds with Tunable Reactivity

The development of novel this compound scaffolds with tunable reactivity is a key area of ongoing research, aimed at enhancing catalytic efficiency and selectivity. By systematically modifying the electronic properties of the isothiourea core, researchers can influence the catalyst's basicity and its interactions with substrates, thereby controlling reaction rates and stereoselectivity.

Recent studies have demonstrated that the introduction of electron-donating or electron-withdrawing groups onto the isothiourea framework can significantly alter its catalytic behavior. For instance, substituting the catalyst with a mild electron-withdrawing group like a chloro group can maintain or enhance certain reactivity trends, while a stronger electron-donating group such as a methoxy (B1213986) group can reverse the reactivity trend towards different substrates d-nb.info. This principle of electronic tuning is crucial for designing catalysts tailored for specific synthetic transformations.

The ability to modulate the catalyst's properties allows for the fine-tuning of intermolecular interactions, such as cation-π or lone pair-π interactions, which are hypothesized to be critical in controlling the enantioselectivity of many isothiourea-catalyzed reactions d-nb.info. This rational design approach, based on understanding linear free energy relationships, is paving the way for the development of highly specialized this compound derivatives for a variety of asymmetric syntheses d-nb.info.

Table 1: Impact of Electronic Modifications on Isothiourea Catalyst Reactivity

Modification Effect on Catalyst Electronics Observed Impact on Reactivity/Selectivity
Electron-donating groups (e.g., methoxy) Increased electron density on the catalyst core Can alter or reverse reactivity trends with substrates d-nb.info

Exploration of New Biological Targets and Signaling Pathways

While this compound is well-established as a potent inhibitor of nitric oxide synthases (NOS), current research is expanding to identify new biological targets and signaling pathways. The isothiourea moiety is a versatile pharmacophore, and its derivatives are being investigated for a range of therapeutic applications beyond inflammation and circulatory shock.

Thiourea (B124793) derivatives, the broader class to which this compound belongs, have shown a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties mdpi.commdpi.com. This suggests that S-substituted isothioureas may also interact with a variety of biological targets. For example, research into other thiourea derivatives has identified them as potential inhibitors of enzymes like sirtuin-1 (SIRT1), which is overexpressed in some cancers, and as agents that can block K-Ras protein-effector interactions in non-small cell lung cancer researchgate.netnih.gov.

Future research will likely focus on screening this compound and its novel derivatives against a wider panel of biological targets. This could include enzymes involved in cancer cell proliferation, viral replication, and other disease-related signaling pathways. The structural similarity of the isothiourea core to substrates of various enzymes makes it a promising starting point for the development of new targeted therapies mdpi.combiointerfaceresearch.com.

Table 2: Investigated Biological Activities of Thiourea Derivatives

Biological Activity Potential Target/Mechanism Therapeutic Area
Anticancer Inhibition of enzymes like SIRT1, blocking K-Ras interactions researchgate.netnih.gov Oncology
Antimicrobial Disruption of microbial cellular processes Infectious Diseases
Antiviral Inhibition of viral polymerases or other key viral enzymes nih.gov Virology
Anti-inflammatory Inhibition of nitric oxide synthases nih.govnih.gov Inflammation, Autoimmune Diseases

Advanced Catalytic Applications in Complex Molecule Synthesis

The utility of isothiourea catalysis, including derivatives of this compound, is being extended to the synthesis of increasingly complex and biologically relevant molecules. Chiral isothioureas are powerful organocatalysts that can facilitate a variety of asymmetric transformations, leading to the efficient construction of intricate molecular architectures.

Isothiourea catalysts are known to generate several reactive intermediates, such as acyl ammonium (B1175870) ions, α,β-unsaturated acyl ammonium ions, and ammonium enolates, which can participate in a range of cycloaddition and annulation reactions researchgate.netresearchgate.net. These reactions are instrumental in the synthesis of heterocyclic compounds, which are prevalent in natural products and pharmaceuticals researchgate.netrawdatalibrary.net. For example, isothiourea-catalyzed cascade reactions have been successfully employed to prepare carbocycles and heterocycles with high enantioselectivity researchgate.net.

Recent advancements include the use of isothiourea catalysis in formal [2+2], [3+2], and [4+2] cycloadditions to construct valuable molecular scaffolds acs.orgnih.gov. The development of cooperative catalysis systems, where an isothiourea catalyst works in conjunction with a transition metal catalyst, is also a promising frontier, enabling novel transformations such as the direct catalytic alkylation of esters nsf.gov. These advanced applications underscore the potential of this compound-based catalysts in streamlining the synthesis of complex molecules.

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational and experimental approaches is becoming increasingly vital for the rational design of novel this compound derivatives and for understanding their mechanisms of action. Computational methods, such as Density Functional Theory (DFT), provide deep insights into reaction pathways, transition states, and the origins of stereoselectivity in isothiourea-catalyzed reactions nih.govrsc.org.

For instance, computational studies have been used to elucidate the mechanism of isothiourea-catalyzed asymmetric annulation reactions, identifying the key C-C bond-forming step that determines both chemoselectivity and stereoselectivity rsc.org. These theoretical predictions can then be validated and refined through experimental work, creating a powerful feedback loop for catalyst development. This integrated approach allows researchers to move beyond trial-and-error and towards a more predictive and efficient design of catalysts and inhibitors nih.govwiley.com.

In the context of drug discovery, computational tools are employed for virtual screening of thiourea derivatives against various biological targets, predicting their binding affinities and modes of interaction researchgate.net. This in silico screening can prioritize compounds for synthesis and experimental testing, accelerating the discovery of new therapeutic agents. The combination of molecular dynamics simulations with experimental techniques like cryo-electron microscopy is also providing unprecedented insights into inhibitor binding and mechanism of action, guiding the design of more potent and selective drugs nih.gov.

Table 3: Mentioned Compounds

Compound Name
This compound
S-methylisothiourea
S-(2-aminoethyl)isothiourea
S-ethylisothiourea
NG-methyl-L-arginine
NG-nitro-L-arginine
Homobenzotetramisole

Q & A

Q. Which repositories or databases accept raw datasets for this compound research to enhance transparency?

  • Methodological Answer : Submit spectral data (NMR, MS) to PubChem or ChemSpider. Deposit raw experimental data in Zenodo or Figshare. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets using DOIs .

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